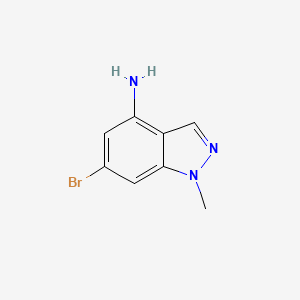

6-Bromo-1-methyl-1h-indazol-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCSMEJMVWFFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=CC(=C2C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methyl-1h-indazol-4-amine is a heterocyclic amine that has garnered interest within the medicinal chemistry landscape. Its structural motif is recognized as a key building block in the synthesis of bioactive molecules, particularly as a scaffold for the development of kinase inhibitors. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, plausible synthetic routes, and its potential applications in drug discovery, drawing parallels from structurally related and well-studied indazole derivatives. While specific biological data for this compound is limited in the public domain, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis and exploration in targeted therapeutic development.

Chemical and Physical Properties

This compound is a substituted indazole with a bromine atom at the 6-position, a methyl group on the indazole nitrogen at position 1, and an amine group at the 4-position. These features make it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1198438-39-9 | [1][2] |

| Molecular Formula | C₈H₈BrN₃ | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred from related compounds |

Synthesis and Characterization

Postulated Synthetic Pathway

A potential synthetic route could start from a commercially available substituted nitraniline. The key steps would likely involve:

-

Nitration: Introduction of a nitro group onto a suitable bromo-toluidine derivative.

-

Methylation: N-methylation of the aniline nitrogen.

-

Reductive Cyclization: Reduction of the nitro group and subsequent cyclization to form the indazole ring.

-

Aromatization: If necessary, an oxidation step to form the aromatic indazole core.

-

Introduction of the Amine Group: This could be achieved through various methods, such as a nitration followed by reduction at the 4-position.

Caption: Generalized workflow for the synthesis of this compound.

Characterization Techniques

The structural confirmation of the synthesized this compound would be crucial. Standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated and approved as therapeutic agents.[3][4] The primary application of bromo-indazole-amines, such as the title compound, is as intermediates in the synthesis of kinase inhibitors for oncology.[5]

Role as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole nucleus can act as a bioisostere for other aromatic systems and can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases.[6] The bromine atom at the 6-position provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can enhance potency and selectivity. The amine group at the 4-position can also be functionalized to interact with other regions of the kinase active site.

Derivatives of 6-bromo-1H-indazole have been explored as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy.[7][8]

Caption: Potential mechanism of action for a this compound derivative.

Experimental Protocols (Generalized)

While a specific protocol for this compound is not available, the following represents a generalized procedure for a Suzuki coupling reaction, a common subsequent step for such a bromo-indazole intermediate, and a kinase inhibition assay.

Generalized Suzuki Coupling Protocol

This protocol describes the coupling of the bromo-indazole with a boronic acid to introduce a new substituent.

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Generalized Kinase Inhibition Assay Protocol (e.g., for PLK4)

This protocol outlines a method to assess the inhibitory activity of a compound derived from this compound against a target kinase.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., PLK4).

-

Kinase substrate (a peptide or protein that is phosphorylated by the kinase).

-

ATP (adenosine triphosphate).

-

Test compound (dissolved in DMSO).

-

Assay buffer.

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate).

-

-

Assay Procedure:

-

Add the kinase and the test compound at various concentrations to the wells of a microplate and incubate for a short period.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent and incubate to allow for signal development.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While detailed biological data for this specific molecule is not extensively documented, its structural features strongly suggest its utility as a versatile scaffold for the synthesis of targeted therapeutics. This guide provides a foundational understanding of its properties, potential synthesis, and application, offering a starting point for researchers interested in exploring its utility in medicinal chemistry programs. Further research is warranted to fully elucidate the biological activity profile of derivatives of this promising compound.

References

- 1. 1198438-39-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1198438-39-9 [amp.chemicalbook.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

Elucidation of the Molecular Architecture: A Technical Guide to 6-Bromo-1-methyl-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-Bromo-1-methyl-1H-indazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the key analytical techniques and experimental protocols necessary for the unambiguous confirmation of its chemical structure.

Chemical Structure and Properties

This compound is a substituted indazole with the molecular formula C₈H₈BrN₃. Its structure features a bicyclic indazole core, substituted with a bromine atom at the 6-position, a methyl group at the 1-position of the pyrazole ring, and an amine group at the 4-position of the benzene ring.

The presence of the bromine atom, the amine group, and the nitrogen-rich heterocyclic core suggests potential for diverse biological activities, making its correct structural identification paramount for further research and development.

Spectroscopic Data for Structure Confirmation

The following tables summarize the expected quantitative data from key spectroscopic techniques used to confirm the structure of this compound. These values are predicted based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.8 | s | - | 1H | H-3 |

| ~7.2 | d | ~1.0 | 1H | H-7 |

| ~6.8 | d | ~1.0 | 1H | H-5 |

| ~4.5 | br s | - | 2H | -NH₂ |

| ~3.9 | s | - | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~135 | C-3 |

| ~130 | C-4 |

| ~125 | C-5 |

| ~120 | C-3a |

| ~115 | C-6 |

| ~100 | C-7 |

| ~35 | -CH₃ |

Table 3: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 225/227 | [M]⁺∙ isotopic pattern for one bromine atom |

| 210/212 | [M - CH₃]⁺ |

| 146 | [M - Br]⁺ |

Table 4: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450-3300 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic -CH₃) |

| 1620-1580 | C=C stretching (aromatic) |

| 1600-1550 | N-H bending (amine) |

| 1500-1400 | C=N stretching (indazole ring) |

| 850-750 | C-H bending (out-of-plane aromatic) |

| 700-550 | C-Br stretching |

Experimental Protocols for Structure Elucidation

The following are detailed methodologies for the key experiments required to elucidate the structure of this compound.

Synthesis (Illustrative)

A plausible synthetic route involves the methylation of 6-bromo-1H-indazol-4-amine.

Protocol:

-

Dissolution: Dissolve 6-bromo-1H-indazol-4-amine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0 °C and stir for 30 minutes to deprotonate the indazole nitrogen.

-

Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the chemical structure, a typical experimental workflow for structure elucidation, and a hypothetical signaling pathway where such a molecule might be involved.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for structure elucidation.

Caption: Hypothetical signaling pathway involving kinase inhibition.

References

Biological Activity of Bromo-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The indazole scaffold, a fusion of benzene and pyrazole rings, serves as a privileged structure in the design of novel therapeutic agents.[2][3] The introduction of a bromine atom to the indazole core significantly modulates the molecule's physicochemical properties, enhancing its reactivity and providing a versatile handle for further chemical modifications.[4][5] This strategic placement of bromine has led to the development of bromo-indazole derivatives with potent and diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities, making them highly valuable in modern drug discovery.[1][4]

This technical guide provides an in-depth overview of the biological activities of bromo-indazole derivatives, focusing on their mechanisms of action, quantitative biological data, and key experimental methodologies. The content is tailored for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anticancer Activity

Bromo-indazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through multiple mechanisms of action, including kinase inhibition, PARP inhibition, and induction of apoptosis.[3][6]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is frequently implicated in cancer. Several bromo-indazole derivatives have been developed as potent kinase inhibitors.[6][7] For example, indazole-based compounds are the core scaffolds of FDA-approved kinase inhibitors like Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

Derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their inhibitory activity against key kinases involved in cell cycle progression and angiogenesis.[1][6] These compounds often exert their effects by competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways essential for tumor growth and survival.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[8][9] PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[8][10] Bromo-indazole derivatives have been investigated as novel PARP inhibitors. The development of 2-phenyl-2H-indazole-7-carboxamides, for instance, led to the identification of potent PARP-1 and PARP-2 inhibitors that selectively induce cell death in BRCA-deficient cancer cells.[8]

Cytotoxicity and Antiproliferative Effects

A significant body of research demonstrates the potent antiproliferative activity of bromo-indazole derivatives against a wide range of human cancer cell lines.[3][6][11] For instance, a series of synthesized indazole derivatives, including compound 2f , showed potent growth inhibitory activity against breast cancer (4T1, MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range.[6][11]

Table 1: Antiproliferative Activity of Bromo-Indazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2f | 4T1 | Breast Cancer | 0.23 | [6] |

| MCF-7 | Breast Cancer | 0.34 | [6] | |

| HepG2 | Liver Cancer | 0.80 | [6] | |

| A549 | Lung Cancer | 1.15 | [6] | |

| 5b | A549 | Lung Cancer | Noteworthy Activity | |

| MCF7 | Breast Cancer | Noteworthy Activity | ||

| 6e | CCRF-CEM | Leukemia | 0.901 | [12] |

| MOLT-4 | Leukemia | 0.525 | [12] | |

| CAKI-1 | Kidney Cancer | 0.992 | [12] |

| 3b | WiDr | Colorectal Cancer | 27.20 |[13] |

Note: "Noteworthy Activity" indicates that the source highlighted the compound's significant potency without providing a specific IC₅₀ value.

Induction of Apoptosis

Beyond inhibiting proliferation, many bromo-indazole derivatives actively induce programmed cell death (apoptosis) in cancer cells.[6][11] Compound 2f , for example, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[6][11] The mechanism involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[6][11] This cascade culminates in the activation of executioner caspases, such as cleaved caspase-3, leading to cell death.[6]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. japsonline.com [japsonline.com]

Probing the Bioactive Potential of 6-Bromo-1-methyl-1h-indazol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methyl-1h-indazol-4-amine is a synthetic heterocyclic compound belonging to the indazole class of molecules. While this specific molecule is primarily cataloged as a research chemical and a versatile building block in medicinal chemistry, its structural motif is integral to a variety of biologically active agents. This technical guide delves into the inferred mechanisms of action for this compound by examining the well-documented activities of its structural analogs. The core activities of related indazole derivatives converge on the inhibition of key cellular signaling pathways implicated in oncology and neurodegenerative disorders. This guide will explore three such potential mechanisms: the inhibition of Polo-like kinase 4 (PLK4), modulation of the PI3K/AKT/mTOR signaling cascade, and the attenuation of tau hyperphosphorylation. Detailed experimental protocols and quantitative data from studies on these analogous compounds are provided to offer a comprehensive understanding of the potential therapeutic applications of this chemical scaffold.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of the indazole core have been successfully developed as potent inhibitors of kinases, demonstrating efficacy as anti-cancer agents. Furthermore, certain indazole-containing molecules have shown promise in the realm of neurodegenerative diseases by targeting key pathological processes. Given that this compound shares this core structure, it is plausible that it may exhibit similar biological activities.

Potential Mechanisms of Action

Based on the activities of structurally related indazole derivatives, three primary mechanisms of action are proposed for this compound.

Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during cell division. Overexpression of PLK4 is a hallmark of several cancers and is associated with aneuploidy and genomic instability. Consequently, PLK4 has emerged as a promising target for anti-cancer drug development.

A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of PLK4. One of the most active compounds from this series, designated K22 , exhibits remarkable inhibitory activity against PLK4.[1]

Signaling Pathway:

The inhibition of PLK4 disrupts the centriole duplication cycle, leading to mitotic errors and ultimately inducing apoptosis in cancer cells.

Quantitative Data:

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |

| K22 | PLK4 | 0.1[1] | MCF-7 (Breast Cancer) | 1.3[1] |

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.

A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their anti-tumor activities. A lead compound from this series, W24 , demonstrated broad-spectrum anti-proliferative activity against various cancer cell lines by effectively inhibiting the PI3K/AKT/mTOR pathway.[2]

Signaling Pathway:

W24 is proposed to inhibit the kinase activity of PI3K, which in turn prevents the phosphorylation and activation of AKT. The downstream consequence is the reduced activation of mTOR and its effectors, leading to cell cycle arrest and apoptosis.

Quantitative Data:

| Compound | Cell Line | Anti-proliferative IC50 (µM) |

| W24 | HT-29 (Colon Cancer) | 0.43 - 3.88[2] |

| MCF-7 (Breast Cancer) | 0.43 - 3.88[2] | |

| A-549 (Lung Cancer) | 0.43 - 3.88[2] | |

| HepG2 (Liver Cancer) | 0.43 - 3.88[2] | |

| HGC-27 (Gastric Cancer) | 0.43 - 3.88[2] |

Inhibition of Tau Hyperphosphorylation

The microtubule-associated protein tau plays a critical role in stabilizing microtubules in neurons. In Alzheimer's disease and other tauopathies, tau becomes abnormally hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs), a hallmark of these neurodegenerative conditions. Inhibition of the kinases responsible for tau hyperphosphorylation is a promising therapeutic strategy.

Kinase inhibitors with an indazole-like core, such as SRN-003-556 (an analog of K252a), have been shown to prevent motor deficits and reduce the levels of soluble aggregated hyperphosphorylated tau in a transgenic mouse model of tauopathy.[3] The primary kinases implicated in tau hyperphosphorylation include Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5).

Signaling Pathway:

Inhibiting key tau kinases like GSK3β and CDK5 can reduce the overall phosphorylation of tau, preventing its dissociation from microtubules and subsequent aggregation.

Quantitative Data:

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the biological activities of indazole derivatives.

In Vitro Kinase Assay (for PLK4 Inhibition)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against PLK4.

Methodology:

-

Reagent Preparation: Recombinant human PLK4 enzyme, a suitable substrate (e.g., casein or a specific peptide), ATP, and kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES) are prepared. The test compound is serially diluted in DMSO.

-

Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate. The PLK4 enzyme and the test compound at various concentrations are pre-incubated in the kinase buffer.

-

Reaction Initiation: The reaction is initiated by the addition of a mixture of ATP and the substrate.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Detection: The extent of substrate phosphorylation is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. Alternatively, an ELISA-based method using a phospho-specific antibody or a radiometric assay with [γ-³²P]ATP can be employed.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell Proliferation Assay (MTS/CCK-8 Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 or HGC-27) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., W24 or K22) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 is added to each well.

-

Incubation and Measurement: The plates are incubated for an additional 1-4 hours. During this time, viable cells reduce the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value for anti-proliferative activity is then determined.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/AKT/mTOR pathway.[4][5][6][7]

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the test compound (e.g., W24) for a specified time. The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total PI3K, phospho-PI3K, total AKT, phospho-AKT, total mTOR, phospho-mTOR) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the effect of the compound on pathway activation.

Conclusion

While direct biological data for this compound is not extensively available, the analysis of its structural analogs provides compelling evidence for its potential as a bioactive molecule. The indazole scaffold is a cornerstone in the development of potent kinase inhibitors. The evidence presented in this guide suggests that this compound could plausibly act as an inhibitor of PLK4, the PI3K/AKT/mTOR pathway, or kinases involved in tau hyperphosphorylation. The detailed experimental protocols provided herein offer a roadmap for the biological evaluation of this compound and its future derivatives. Further investigation is warranted to elucidate the specific molecular targets and mechanism of action of this compound, which could pave the way for its development as a novel therapeutic agent in oncology or neurodegenerative diseases.

References

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 6-Bromo-1-methyl-1H-indazol-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methyl-1H-indazol-4-amine has emerged as a critical structural motif and a versatile building block in the field of medicinal chemistry. Its unique electronic properties and substitution pattern make it an ideal scaffold for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of targeted therapeutics, with a particular focus on inhibitors of Phosphoinositide 3-kinase (PI3K) and Leucine-Rich Repeat Kinase 2 (LRRK2), two key enzymes implicated in cancer and neurodegenerative diseases, respectively. This document will detail its synthesis, structure-activity relationships of its derivatives, and provide relevant experimental protocols and data to aid researchers in the design of next-generation therapeutics.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework for the precise orientation of functional groups that can engage with biological targets. The nitrogen atoms in the pyrazole ring act as hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.

The specific compound, this compound, offers several advantages for drug design. The bromine atom at the 6-position serves as a useful synthetic handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 1-position can enhance metabolic stability and modulate solubility. The amino group at the 4-position provides a key point of attachment for various side chains and pharmacophores, crucial for tuning the biological activity and selectivity of the final compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted toluene derivative. While a specific, detailed, and publicly available protocol for this exact molecule is not extensively documented in a single source, a plausible and commonly employed synthetic strategy based on established organic chemistry reactions is outlined below.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Nitration of 2-Bromo-6-methylaniline. To a cooled solution of 2-bromo-6-methylaniline in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for several hours and then poured onto ice. The precipitated product, 2-bromo-6-methyl-4-nitroaniline, is collected by filtration, washed with water, and dried.

Step 2: Diazotization and Iodination. The 2-bromo-6-methyl-4-nitroaniline is dissolved in a mixture of acetic acid and sulfuric acid. The solution is cooled, and a solution of sodium nitrite in water is added slowly to form the diazonium salt. The resulting solution is then added to a solution of potassium iodide in water to yield 1-bromo-3-iodo-5-methyl-2-nitrobenzene.

Step 3: Indazole Ring Formation. The 1-bromo-3-iodo-5-methyl-2-nitrobenzene is reacted with hydrazine hydrate in a suitable solvent like ethanol or n-butanol under reflux conditions. This reaction leads to the formation of the indazole ring, yielding 6-bromo-4-methyl-1H-indazole-3-amine.

Step 4: N-Methylation. The 6-bromo-4-methyl-1H-indazole-3-amine is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. This step introduces the methyl group at the N1 position of the indazole ring, affording 6-bromo-1,4-dimethyl-1H-indazol-3-amine.

Step 5: Conversion of Methyl Group to Amino Group. The final step involves the conversion of the 4-methyl group to the 4-amino group. This can be a challenging transformation and may require a multi-step sequence, for instance, through benzylic bromination followed by displacement with an amine surrogate and subsequent deprotection. A more direct approach, if starting materials allow, would be to introduce the nitro group at the 4-position of a suitable precursor which can then be reduced to the amine.

Role as an Intermediate in Kinase Inhibitor Synthesis

This compound is a pivotal intermediate in the synthesis of potent and selective kinase inhibitors. Its primary application has been in the development of inhibitors for PI3K and LRRK2.

Development of PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

Derivatives of this compound have been synthesized and evaluated as PI3K inhibitors. The 4-amino group serves as an anchor point for attaching various heterocyclic moieties that occupy the ATP-binding site of the kinase. The 6-bromo position is often utilized in Suzuki or other cross-coupling reactions to introduce larger aromatic systems that can enhance potency and selectivity.

Experimental Workflow for PI3K Inhibitor Synthesis:

Caption: General workflow for synthesizing PI3K inhibitors from the core amine.

Development of LRRK2 Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of Parkinson's disease.[3] The G2019S mutation, in particular, leads to increased kinase activity and is a key target for therapeutic intervention.[4]

This compound has been employed as a scaffold for the development of potent and selective LRRK2 inhibitors. Similar to the PI3K inhibitors, the 4-amino group is functionalized to interact with the kinase hinge region, while the 6-position is modified to achieve high affinity and selectivity.

Quantitative Data and Structure-Activity Relationships (SAR)

The following tables summarize the biological activity of representative kinase inhibitors synthesized using this compound or closely related indazole cores. This data is crucial for understanding the structure-activity relationships and for guiding the design of future inhibitors.

Table 1: PI3K Inhibitor Activity Data

| Compound ID | R Group at 4-amino | R' Group at 6-position | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |

| PI3K-1 | 3-pyridylcarbonyl | Phenyl | 50 | 120 | 8 | 150 |

| PI3K-2 | Pyrimidinylcarbonyl | 4-fluorophenyl | 35 | 95 | 5 | 130 |

| PI3K-3 | Thiazolylcarbonyl | 2-pyridyl | 80 | 150 | 12 | 200 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Structure-Activity Relationship for PI3K Inhibitors:

Caption: Key structural elements for indazole-based PI3K inhibitors.

Table 2: LRRK2 Inhibitor Activity Data

| Compound ID | R Group at 4-amino | R' Group at 6-position | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) |

| LRRK2-1 | 2-aminopyrimidine | Phenyl | 15 | 5 |

| LRRK2-2 | 4-aminopyridine | 4-morpholinophenyl | 8 | 2 |

| LRRK2-3 | 2-amino-1,3,5-triazine | 4-methoxyphenyl | 25 | 8 |

Note: Data is representative and compiled from various sources for illustrative purposes, including patents and scientific literature.[3][4]

Structure-Activity Relationship for LRRK2 Inhibitors:

Caption: SAR highlights for indazole-based LRRK2 inhibitors.

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is fundamental for appreciating the therapeutic rationale of their inhibition.

PI3K/Akt/mTOR Signaling Pathway:

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.

LRRK2 Signaling Pathway in Parkinson's Disease:

Caption: LRRK2 inhibition as a therapeutic strategy for Parkinson's disease.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its utility in the construction of potent and selective inhibitors of key kinases like PI3K and LRRK2 underscores its importance in the development of novel therapeutics for cancer and neurodegenerative disorders. The synthetic tractability of this scaffold, coupled with the ability to readily introduce chemical diversity, ensures its continued relevance in drug discovery programs. This guide has provided a comprehensive overview of its synthesis, application, and the biological context of its derivatives, offering a valuable resource for researchers in the field. Further exploration of this privileged scaffold is likely to yield new and improved clinical candidates in the future.

References

- 1. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of substituted 1H-indazole compounds, focusing on their synthesis, pharmacological properties, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The 1H-tautomer is generally more thermodynamically stable and has been extensively explored as a pharmacophore.[1][2] Substituted 1H-indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][2][3] This has led to the development of several clinically approved drugs containing the indazole core, such as the anticancer agents niraparib and pazopanib.[1]

Synthesis of Substituted 1H-Indazole Compounds

A variety of synthetic methodologies have been developed for the construction of the 1H-indazole core and the introduction of diverse substituents. These methods can be broadly categorized into classical and modern catalytic approaches.

Key Synthetic Strategies:

-

Cyclization of o-Haloaryl N-Sulfonylhydrazones: This method involves the copper-catalyzed cyclization of readily available o-haloaryl N-sulfonylhydrazones to afford 1H-indazoles.[1]

-

Palladium-Catalyzed C-H Amination: Intramolecular palladium-catalyzed C-H amination of aminohydrazones provides an efficient route to substituted 1H-indazoles.[1]

-

[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds or hydrazones represents a powerful strategy for the construction of the 1H-indazole ring system.[4]

-

Metal-Free Synthesis: Environmentally benign, metal-free approaches have been developed, such as the reaction of N-tosylhydrazones with nitroaromatic compounds.[2]

A general workflow for the synthesis and evaluation of 1H-indazole derivatives is depicted below.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole synthesis [organic-chemistry.org]

Potential Therapeutic Applications of 6-Bromo-1-methyl-1h-indazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of the indazole scaffold, with a focus on derivatives structurally related to 6-Bromo-1-methyl-1h-indazol-4-amine. It is important to note that publicly available data specifically for this compound is limited. Therefore, this guide extrapolates potential applications and mechanisms based on studies of analogous compounds. Further experimental validation is required to confirm these properties for this compound.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. This bicyclic heteroaromatic system serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2][3] The compound this compound, with its specific substitution pattern, represents a promising starting point for the development of targeted therapies in various disease areas, including oncology, neurology, and infectious diseases. This technical guide aims to consolidate the available information on the potential therapeutic applications of this compound and its analogs, providing a resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, 6-Bromo-1-methyl-1h-indazole, is presented in Table 1. These properties are crucial for assessing its drug-likeness and potential for further development.

| Property | Value (this compound) | Value (6-Bromo-1-methyl-1h-indazole) | Reference |

| Molecular Formula | C₈H₈BrN₃ | C₈H₇BrN₂ | [4] |

| CAS Number | 1198438-39-9 | 590417-94-0 | [5][6] |

| Appearance | Not specified | White to off-white solid | [6] |

| pKa (Predicted) | Not specified | 0.66 ± 0.30 | [6] |

Potential Therapeutic Applications

Anticancer Activity

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials.[3][7] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

One of the prominent targets for indazole-based compounds is Polo-like kinase 4 (PLK4) , a crucial regulator of centriole duplication.[8] Dysregulation of PLK4 is implicated in the tumorigenesis of various cancers.[8][9] Derivatives of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine have been identified as potent PLK4 inhibitors.[8] While no direct evidence links this compound to PLK4 inhibition, its structural similarity to known inhibitors suggests this as a plausible area of investigation.

A generalized workflow for screening potential kinase inhibitors is depicted below.

Caption: General workflow for kinase inhibitor screening.

Neurological Disorders

Derivatives of indazole have also been investigated for their potential in treating neurological disorders. A key area of interest is their activity as cannabinoid receptor 1 (CB1) agonists . The CB1 receptor is a G-protein coupled receptor involved in various physiological processes, and its modulation has therapeutic potential. While some halogenated indazole synthetic cannabinoids have been studied for their CB1 receptor activity, the potency can be affected by the position and type of halogen.[10] Further research is needed to determine if this compound or its derivatives possess significant CB1 receptor activity.

The general signaling pathway initiated by a G-protein coupled receptor (GPCR) like CB1 is illustrated below.

Caption: Simplified GPCR signaling pathway.

Antimicrobial and Antifungal Activity

The parent compound, 6-Bromo-1-methyl-1h-indazole, has been noted for its potential antimicrobial and antifungal activities, making it a valuable building block for developing new therapeutic agents against infectious diseases.[6] This suggests that this compound could also serve as a scaffold for the synthesis of novel antimicrobial compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, based on the synthesis of related indazole derivatives, a general synthetic approach and standard biological assays can be proposed.

General Synthesis of Indazole Derivatives

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or other precursors. A general procedure for the synthesis of a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, involves a two-step sequence of regioselective bromination followed by heterocycle formation with hydrazine.[11] A similar strategy could potentially be adapted for the synthesis of this compound.

A representative synthetic scheme for a related indazole is provided below.

Caption: Illustrative synthesis of a substituted indazole.

In Vitro Anticancer Assays

4.2.1. Cell Proliferation Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value (the concentration that inhibits cell growth by 50%) is calculated.[1]

4.2.2. Kinase Inhibition Assay

-

Reagents: Recombinant kinase (e.g., PLK4), substrate, ATP, and the test compound are prepared in a suitable buffer.

-

Reaction: The kinase reaction is initiated by adding ATP and incubated at a specific temperature.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Quantitative Data Summary

As previously stated, specific quantitative data for this compound is not available. Table 2 summarizes the inhibitory concentrations (IC50) of some related indazole derivatives against cancer cell lines to provide a context for the potential potency of this class of compounds.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Human Colorectal Cancer) | 14.3 ± 4.4 | [1] |

| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [3] |

| Compound 6o (an indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [7] |

| Axitinib (an indazole-based drug) | PLK4 | 0.0413 | [8] |

| CFI-400945 (an indazole PLK4 inhibitor) | PLK4 | 0.0028 | [12] |

| K22 (an N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.0001 | [9] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader class of indazole derivatives, this compound and its analogs warrant further investigation for their potential anticancer, neurological, and antimicrobial activities.

Future research should focus on:

-

Synthesis and Characterization: Development of an efficient synthetic route for this compound and its derivatives, followed by thorough structural and physicochemical characterization.

-

In Vitro Biological Evaluation: Comprehensive screening of these compounds against a panel of cancer cell lines, kinases, and receptors to identify lead candidates.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the active compounds.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic efficacy, pharmacokinetics, and toxicity of promising lead compounds.

This systematic approach will be crucial in unlocking the full therapeutic potential of this compound and its derivatives for the benefit of patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1198438-39-9 [amp.chemicalbook.com]

- 5. 1198438-39-9|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of 6-Bromo-1-methyl-1h-indazol-4-amine

A Note on Data Availability

Introduction to the Indazole Scaffold

Indazole, a bicyclic heteroaromatic organic compound, consists of a benzene ring fused to a pyrazole ring. This scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] Derivatives of indazole have been extensively investigated and developed for various therapeutic applications, including oncology, inflammation, and infectious diseases.[1][4] The biological activity of indazole derivatives can be significantly modulated by the nature and position of substituents on the indazole core.[1]

Potential Pharmacological Profile of 6-Bromo-1-methyl-1h-indazol-4-amine

Based on the activities of other substituted indazoles, this compound could potentially exhibit a range of pharmacological effects. The presence of the bromine atom, a common substituent in bioactive molecules, and the amino and methyl groups, suggests the possibility of interactions with various biological targets.

Potential Mechanism of Action: Kinase Inhibition

A prominent and well-documented mechanism of action for many indazole derivatives is the inhibition of protein kinases.[5][6][7] Protein kinases play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Indazole-based compounds have been successfully developed as inhibitors of various kinases, including:

-

Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, making it a target for cancer therapy.[5][8]

-

Akt (Protein Kinase B): A central node in signaling pathways that promote cell survival and proliferation.[6][9]

-

Lymphocyte-specific protein tyrosine kinase (Lck): A critical enzyme in T-cell signaling and a target for autoimmune diseases and T-cell malignancies.[7]

The 1H-indazole-3-amine moiety, structurally related to the core of the topic compound, is recognized as an effective hinge-binding fragment for tyrosine kinases.[10] This suggests that this compound could potentially function as a kinase inhibitor by competing with ATP for binding to the kinase active site.

Other Potential Biological Activities

Beyond kinase inhibition, the indazole scaffold has been associated with a broad spectrum of biological activities, including:

-

Anticancer Activity: Many indazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[10][11][12]

-

Antimicrobial and Antifungal Activity: The indazole nucleus is found in compounds with activity against bacteria and fungi.[13]

-

Anti-inflammatory Effects: Certain indazole derivatives have shown promise as anti-inflammatory agents.[3]

-

Serotonin Receptor Modulation: Some indazoles have been identified as ligands for serotonin receptors, suggesting potential applications in neurological and psychiatric disorders.[14]

-

Cannabinoid Receptor Agonism: A patent application has described indazole derivatives as CB1 receptor agonists.[15]

Quantitative Data for Representative Indazole Derivatives

While specific quantitative data for this compound is unavailable, the following tables summarize data for other well-characterized indazole derivatives to provide a comparative context.

Table 1: Kinase Inhibitory Activity of Representative Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| CFI-400945 | PLK4 | 2.8 | [5] |

| Axitinib | VEGFR, PLK4 | 6.5 (for PLK4) | [5] |

| K22 | PLK4 | 0.1 | [5] |

| 3-IB-PP1 | Akt1-as1/2 | 18 (for as1) | [9] |

Table 2: Anti-proliferative Activity of a Representative Indazole Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| K22 | MCF-7 (Breast Cancer) | 1.3 | [5] |

| Compound 6o | K562 (Leukemia) | 5.15 | [10] |

Experimental Protocols for Characterizing Indazole Derivatives

The following are generalized experimental protocols that are typically employed in the pharmacological investigation of novel indazole compounds.

Kinase Inhibition Assay (Example: PLK4)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human PLK4 enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

-

Procedure:

-

A solution of the test compound at various concentrations is pre-incubated with the PLK4 enzyme in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection reagent and a plate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

-

Cell Proliferation Assay (Example: MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

-

Reagents and Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

After the incubation period, the MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by an indazole-based kinase inhibitor and a typical experimental workflow for its initial pharmacological characterization.

Caption: Hypothetical PI3K/Akt signaling pathway inhibited by an indazole derivative.

Caption: Initial workflow for pharmacological characterization.

Conclusion

While specific pharmacological data for this compound is currently limited in the public domain, the extensive research on the indazole scaffold provides a strong foundation for predicting its potential biological activities. The structural features of this compound suggest that it may act as a kinase inhibitor, a mechanism of action common to many bioactive indazole derivatives. Further experimental investigation is necessary to elucidate the precise pharmacological profile of this compound and to determine its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. ijcrt.org [ijcrt.org]

- 4. a-review-on-synthetic-strategy-molecular-pharmacology-of-indazole-derivatives-and-their-future-perspective - Ask this paper | Bohrium [bohrium.com]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-bromo-1-methyl-1H-indazol-4-amine, a valuable heterocyclic compound in medicinal chemistry. The indazole scaffold is a prominent pharmacophore found in numerous therapeutic drugs, recognized for a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for researchers engaged in drug discovery and development.

While the target compound, this compound (CAS 1198438-39-9), is commercially available, published synthetic procedures for this specific molecule are scarce.[2] Therefore, this guide proposes a viable and efficient two-step synthesis starting from the readily available precursor, 6-bromo-1-methyl-1H-indazole (CAS 590417-94-0).[3] The proposed route involves the regioselective nitration of the indazole core at the C4 position, followed by the reduction of the resulting nitro group to the desired primary amine.

Proposed Synthetic Pathway

The synthesis is designed in two primary stages:

-

Nitration: Electrophilic nitration of 6-bromo-1-methyl-1H-indazole to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

-

Reduction: Chemical reduction of the 4-nitro intermediate to the final product, this compound.

This approach is based on established methodologies for the functionalization of aromatic and heterocyclic systems.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole (3)

This procedure details the regioselective nitration of 6-bromo-1-methyl-1H-indazole (2). The indazole ring system is generally deactivated towards electrophilic substitution; however, nitration can be achieved under controlled conditions. The directing effects of the fused pyrazole ring and the C6 bromine atom favor substitution at the C4 position.

Methodology:

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄, 25 mL) cooled to 0°C in an ice bath, add 6-bromo-1-methyl-1H-indazole (2) (5.0 g, 23.7 mmol) portion-wise, ensuring the temperature remains below 5°C.

-

Once the substrate is fully dissolved, add fuming nitric acid (HNO₃, 1.8 mL, 42.6 mmol) dropwise over 20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (150 g) with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.

-

The crude product is dried under vacuum to yield 6-bromo-1-methyl-4-nitro-1H-indazole (3) as a pale yellow solid. The product can be further purified by recrystallization from ethanol if necessary.

| Parameter | Value | Reference |

| Starting Material | 6-bromo-1-methyl-1H-indazole (2) | [3] |

| Reagents | H₂SO₄, fuming HNO₃ | N/A |

| Temperature | 0°C to Room Temperature | N/A |

| Reaction Time | 3 hours | N/A |

| Expected Yield | 75-85% | N/A |

| Product | 6-bromo-1-methyl-4-nitro-1H-indazole (3) | N/A |

Step 2: Synthesis of this compound (1)

This protocol describes the reduction of the nitro-intermediate (3) to the target amine (1). A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Methodology:

-

In a round-bottom flask, suspend 6-bromo-1-methyl-4-nitro-1H-indazole (3) (4.5 g, 17.6 mmol) in ethanol (100 mL).

-

To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (19.8 g, 87.9 mmol) in concentrated hydrochloric acid (HCl, 20 mL) portion-wise. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous sodium hydroxide (NaOH) solution until the pH is approximately 10-12. A thick white precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound (1) as a solid.

| Parameter | Value | Reference |

| Starting Material | 6-bromo-1-methyl-4-nitro-1H-indazole (3) | N/A |

| Reagents | SnCl₂·2H₂O, HCl, Ethanol | N/A |

| Temperature | Reflux (78°C) | N/A |

| Reaction Time | 3-4 hours | N/A |

| Expected Yield | 80-90% | N/A |

| Product | This compound (1) | [2] |

Synthesis and Workflow Visualization

The following diagrams illustrate the proposed synthetic pathway and the general logic for creating analogs.

References

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 3. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine, a key intermediate in the development of various pharmacologically active molecules. The synthesis is a multi-step process commencing with the commercially available 6-bromo-1H-indazole. The subsequent steps involve a regioselective N-methylation, followed by nitration at the C4 position, and a final reduction of the nitro group to yield the target amine. This protocol is designed to provide researchers with a clear and reproducible methodology for obtaining this valuable indazole derivative.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous therapeutic agents. The specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapies. The protocol outlined below is based on established chemical transformations for the functionalization of the indazole ring system.

Overall Synthesis Workflow

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 6-bromo-1H-indazole.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole

This procedure outlines the N-methylation of 6-bromo-1H-indazole, which is known to favor alkylation at the N1 position under specific conditions.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Bromo-1H-indazole | 97% | Commercially Available |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Methyl iodide (CH₃I) | 99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |

| Saturated aqueous NH₄Cl | ACS grade | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |

| Brine | Saturated NaCl solution | --- |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific |

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole.

Expected Yield: 80-90%

Step 2: Synthesis of 6-Bromo-1-methyl-4-nitro-1H-indazole

This step involves the electrophilic nitration of the 6-bromo-1-methyl-1H-indazole. The 4-position is the anticipated site of nitration.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Bromo-1-methyl-1H-indazole | As synthesized in Step 1 | --- |

| Fuming nitric acid (HNO₃) | 90% | Sigma-Aldrich |

| Concentrated sulfuric acid (H₂SO₄) | 98% | Sigma-Aldrich |

| Ice | --- | --- |

| Saturated aqueous NaHCO₃ | ACS grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific |

Procedure:

-

To a stirred solution of concentrated sulfuric acid at 0 °C, add 6-bromo-1-methyl-1H-indazole (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

To this solution, add fuming nitric acid (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-4-nitro-1H-indazole.

Expected Yield: 50-60% (Yield may vary depending on the regioselectivity of the nitration).

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Bromo-1-methyl-4-nitro-1H-indazole | As synthesized in Step 2 | --- |

| Palladium on carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |

| Ethanol (EtOH) | 200 proof | Sigma-Aldrich |

| Hydrogen gas (H₂) | High purity | --- |

| Celite® | --- | Sigma-Aldrich |

Procedure:

-

To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).

-

Purge the vessel with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization or column chromatography to yield this compound.

Expected Yield: 90-95%

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 6-Bromo-1H-indazole | NaH, CH₃I | 6-Bromo-1-methyl-1H-indazole | 80-90 |

| 2 | 6-Bromo-1-methyl-1H-indazole | HNO₃, H₂SO₄ | 6-Bromo-1-methyl-4-nitro-1H-indazole | 50-60 |

| 3 | 6-Bromo-1-methyl-4-nitro-1H-indazole | H₂, Pd/C | This compound | 90-95 |